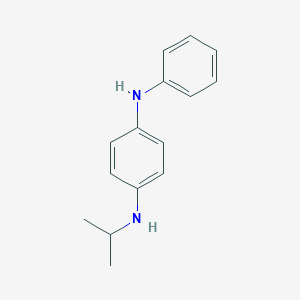

N-Isopropyl-N'-phenyl-p-phenylenediamine

Overview

Description

Mechanism of Action

Target of Action

N-Isopropyl-N’-phenyl-p-phenylenediamine (IPPD), commonly known as an antiozonant, primarily targets rubber materials . It is used in rubber formulations to prolong the lifespan of rubber products . The compound works by inhibiting the oxidation and decomposition reactions caused by oxygen and light on rubber, thereby enhancing the rubber’s resistance to heat and mechanical stress .

Mode of Action

IPPD operates based on its low ionization energy, which allows it to react with ozone faster than ozone reacts with rubber . This reaction transforms IPPD into the corresponding aminoxyl radical, while the ozone is converted into a hydroperoxyl radical . These species can then be scavenged by other antioxidant polymer stabilizers .

Biochemical Pathways

The primary biochemical pathway affected by IPPD is the oxidation process of rubber. IPPD interrupts this process by reacting with ozone, thus preventing the oxidative degradation of rubber . This action results in the prolongation of the rubber product’s lifespan and the enhancement of its performance under heat and mechanical stress .

Result of Action

The primary result of IPPD’s action is the prevention of oxidative degradation of rubber, leading to an extended lifespan and improved performance of rubber products . Additionally, IPPD is known to be a potent contact allergen , and there is some evidence for uptake via the skin and bioaccumulation of IPPD .

Action Environment

The action of IPPD is influenced by environmental factors such as light and oxygen . IPPD is effective in environments where rubber is exposed to these elements, as it can inhibit the oxidation and decomposition reactions caused by them . Ippd is hydrolytically unstable, with a half-life of 39 hours at environmentally relevant conditions (pH7, 25°C) . Therefore, the stability and efficacy of IPPD can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

N-Isopropyl-N’-phenyl-p-phenylenediamine acts as an antioxidant, opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides . It also has a role as a Bronsted base, capable of accepting a hydron from a donor .

Cellular Effects

N-Isopropyl-N’-phenyl-p-phenylenediamine is known to be a potent contact allergen . Exposure to this compound can result in dermatitis on the surface of the hands . In concentrations of 1% to 2%, it is used as a stabilizer in rubber, and exposure is possible as a result of contact with finished products .

Molecular Mechanism

The molecular mechanism of N-Isopropyl-N’-phenyl-p-phenylenediamine involves its ability to react with ozone faster than ozone will react with rubber . This reaction converts it to the corresponding aminoxyl radical, with the ozone being converted to a hydroperoxyl radical .

Temporal Effects in Laboratory Settings

N-Isopropyl-N’-phenyl-p-phenylenediamine is hydrolytically unstable with a half-life of 3.9 hours . Over time, it undergoes a process called blooming, where it migrates to the surface of the rubber .

Dosage Effects in Animal Models

In rabbits given intravenous injections of 45 mg/kg body weight, the elimination of N-Isopropyl-N’-phenyl-p-phenylenediamine from the plasma took place rapidly . At the maternally toxic dose of 125 mg/kg body weight and day, it produced skeletal changes such as delayed ossification or semi-bipartite vertebral centra in the foetuses .

Metabolic Pathways

The metabolic pathways of N-Isopropyl-N’-phenyl-p-phenylenediamine involve its conversion to the corresponding aminoxyl radical . The main hydrolysis product is 4-Hydroxydiphenylamine .

Transport and Distribution

N-Isopropyl-N’-phenyl-p-phenylenediamine has an adsorption coefficient of LogKoc = 2.39 - 3.64 . It is transported and distributed within cells and tissues, but it is hydrolytically unstable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SANTOFLEX® IP involves the reaction of aniline with acetone in the presence of a catalyst to form N-isopropylaniline. This intermediate is then reacted with p-nitrochlorobenzene under reducing conditions to yield N-isopropyl-N’-phenyl-p-phenylenediamine .

Industrial Production Methods: In industrial settings, the production of SANTOFLEX® IP typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures maintained between 50-100°C and pressures ranging from atmospheric to slightly elevated .

Types of Reactions:

Oxidation: SANTOFLEX® IP undergoes oxidation reactions, particularly when exposed to ozone or other oxidizing agents.

Substitution: SANTOFLEX® IP can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

Scientific Research Applications

Rubber Industry

IPPD is predominantly used as an antioxidant and antiozonant in the production of rubber products. Its role is vital in preventing oxidative degradation and extending the lifespan of rubber materials, particularly in tires, belts, and hoses.

| Application Type | Specific Use Cases |

|---|---|

| Tires | Enhances durability and resistance to cracking due to ozone exposure. |

| Belts & Hoses | Maintains flexibility and strength under varying environmental conditions. |

| Footwear | Used in soles to improve wear resistance. |

Fuel Additives

IPPD is utilized as a fuel additive to enhance the stability of fuels by preventing oxidation. This application is crucial in maintaining fuel quality over time, especially in storage.

Plastics Production

As an intermediate in plastics manufacturing, IPPD contributes to the stabilization of polymer matrices against thermal degradation.

Health and Safety Considerations

IPPD is known for its potential health hazards, including skin sensitization and respiratory irritation upon exposure. It is classified as a severe allergen, making its use in consumer products highly regulated.

| Health Effect | Description |

|---|---|

| Skin Sensitization | High potential for allergic reactions upon contact. |

| Respiratory Issues | Inhalation may lead to coughing and throat irritation. |

| Long-term Exposure Risks | Chronic exposure can cause liver damage and other systemic effects. |

Environmental Impact

IPPD degrades rapidly when exposed to light and air but poses significant toxicity risks to aquatic life prior to degradation. Its environmental persistence raises concerns about bioaccumulation in sediments.

Case Study 1: Rubber Manufacturing

A study conducted by LANXESS highlighted the effectiveness of IPPD in enhancing the durability of tires under extreme conditions. The research demonstrated that tires treated with IPPD exhibited significantly lower rates of cracking compared to those without the additive.

Case Study 2: Fuel Stability

Research on fuel stability indicated that IPPD effectively reduced oxidation rates in stored fuels, leading to improved performance during combustion tests.

Comparison with Similar Compounds

N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine (SANTOFLEX 6PPD): Provides better long-term fatigue resistance and ozone protection than SANTOFLEX® IP due to its specific molecular structure and higher rubber solubility.

N-1,4-Dimethylpentyl-N’-phenyl-p-phenylenediamine (SANTOFLEX 7PPD): Similar in activity to SANTOFLEX 6PPD, often used in blends.

Uniqueness: SANTOFLEX® IP is unique in its balance of antioxidant and antiozonant properties, making it highly effective in applications requiring both short-term and long-term protection against oxidative and ozone-induced degradation . Its higher activity compared to quinoline or diphenylamine-based antioxidants further distinguishes it from other compounds .

Biological Activity

N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a chemical compound widely used in the rubber industry as an antioxidant and a curing agent. Its biological activity has garnered significant attention due to its potential health effects, including skin sensitization, toxicity, and possible carcinogenicity. This article provides a detailed overview of the biological activity of IPPD, supported by data tables, case studies, and research findings.

IPPD is classified under the phenylenediamine family, characterized by its isopropyl and phenyl substituents. Its chemical structure can be represented as follows:

Absorption and Distribution

Studies indicate that IPPD can be absorbed through the skin and gastrointestinal tract. A study involving human workers showed an increase in urinary levels of IPPD from 19.55 mg/L to 83.57 mg/L pre- to post-shift, suggesting significant absorption during exposure . In animal studies, IPPD has been shown to accumulate in the body over time, with evidence of metabolites such as N-glucuronide identified in rabbits .

Excretion

Excretion studies reveal a biphasic elimination pattern in humans, indicating both rapid and slower components of urinary excretion kinetics . The oral LD50 for IPPD has been reported to be approximately 800-900 mg/kg in rats, indicating moderate acute toxicity .

Skin Sensitization

IPPD is recognized as a potent skin sensitizer. In a local lymph node assay (LLNA), significant sensitization was observed at concentrations as low as 0.1% . A case study highlighted an instance of professional allergic contact dermatitis attributed to IPPD exposure, emphasizing its relevance in occupational health settings .

Table 1: Skin Sensitization Potency of IPPD

| Concentration (%) | Sensitization Response (%) |

|---|---|

| 0.1 | Positive |

| 0.5 | Positive |

| 1.0 | Strongly Positive |

Mutagenicity and Genotoxicity

IPPD has been evaluated for mutagenic potential through various assays. The results indicate a low risk for mutagenicity based on negative findings from bacterial reverse mutation assays and chromosomal aberration tests . However, some studies suggest that IPPD may induce chromosome aberrations under specific conditions, warranting further investigation into its genotoxic effects .

Long-term Health Effects

Long-term exposure to IPPD has been associated with several health risks:

- Respiratory Effects : Exposure can lead to respiratory irritation, with symptoms including coughing and sore throat .

- Dermatological Effects : Chronic skin contact may result in dermatitis and severe allergic reactions .

- Liver Damage : There is evidence suggesting potential hepatotoxicity following prolonged exposure .

Environmental Impact

IPPD poses risks not only to human health but also to aquatic life. Studies have shown that it exhibits progressive toxicity in fish species, with lower LC50 values indicating cumulative effects over time . This raises concerns regarding its environmental persistence and bioaccumulation potential.

Case Studies

One notable case involved a worker developing facial allergic contact dermatitis after prolonged exposure to IPPD during rubber processing. This case underscores the importance of monitoring occupational exposure levels and implementing safety measures in industrial settings .

Table 2: Summary of Health Effects Associated with IPPD Exposure

| Health Effect | Description |

|---|---|

| Skin Sensitization | Positive responses observed at low concentrations |

| Respiratory Irritation | Symptoms include coughing and throat irritation |

| Liver Damage | Potential hepatotoxicity from chronic exposure |

| Genotoxicity | Low risk based on available data |

Properties

IUPAC Name |

1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBMGJOQLXMSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025485 | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-isopropyl-n'-phenyl-p-phenylenediamine appears as dark gray to black flakes or brown-black small chip-like solid with an aromatic odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Dark grey to black solid; [Hawley] Brown, grey, or dark purple to black solid; [CHEMINFO], DARK GREY-TO-BLACK FLAKES. | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

322 °F at 1 mmHg (NTP, 1992) | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

303 °F (NTP, 1992) | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in benzene and gasoline; insoluble in water., Insoluble water; soluble in aromatic solvents, Solubility in water: none | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 (NTP, 1992) - Denser than water; will sink, 1.04 @ 25 °C, 1.04 g/cm³ | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00343 mmHg at 194 °F (NTP, 1992), 0.0000711 [mmHg] | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark gray to black flakes | |

CAS No. |

101-72-4 | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antioxidant 4010NA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isopropylamino)diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Isopropylamino)diphenylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M7PSL4100 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

162 to 169 °F (NTP, 1992), 75 °C, 72-76 °C | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IPPD enhance the aging resistance of rubber?

A1: IPPD acts as a radical scavenger, effectively interrupting the chain reactions responsible for rubber degradation caused by oxygen and ozone. [, , ] Studies demonstrate that IPPD loaded within halloysite nanotubes, serving as fillers, allows for a sustained release of the antioxidant, providing long-term protection against aging in styrene-butadiene rubber. [, ]

Q2: Does the presence of waxes in rubber formulations affect IPPD's efficacy?

A2: Yes, the presence of waxes in rubber vulcanizates can create a barrier effect, influencing the migration rate of IPPD. [, ] Studies have shown that IPPD migrates slower in vulcanizates containing waxes, particularly those with a high molecular weight distribution. [, ] This barrier effect can impact the long-term performance of IPPD as an antioxidant.

Q3: How does the concentration of IPPD affect its performance in rubber compounds?

A3: The concentration of IPPD plays a crucial role in its effectiveness. In epoxidized natural rubber (ENR 25)-based pressure-sensitive adhesives, adhesion properties improve with IPPD concentration up to a certain point (2 phr), beyond which they decline. [] This suggests an optimal concentration exists for maximizing the benefits of IPPD.

Q4: Are there alternative antioxidants for rubber that offer comparable performance to IPPD?

A4: Researchers are exploring alternative antioxidants to address concerns related to IPPD. One promising option is using a copper complex derived from rice straw black liquor (Cu-LSF). [, ] Studies suggest this green alternative exhibits comparable or even superior antioxidant, hardening, and fluid resistance properties in both EPDM and NBR rubber composites compared to IPPD and other commercial antioxidants. [, ]

Q5: Does IPPD pose any health risks?

A5: IPPD is a known skin sensitizer and can cause allergic contact dermatitis. [, , , , ] Exposure can occur during rubber manufacturing or through contact with products containing IPPD. [, , , , ]

Q6: What are the implications of IPPD's ability to oxidize hemoglobin?

A6: Research indicates that IPPD can rapidly oxidize hemoglobin, leading to the formation of Heinz bodies in red blood cells. [] This raises concerns, particularly for individuals with glucose-6-phosphate dehydrogenase deficiency, as it could potentially induce hemolysis. [] Further research is needed to understand the long-term health implications of IPPD exposure.

Q7: How does the structure of IPPD contribute to its antioxidant activity?

A7: The presence of amine groups in IPPD plays a vital role in its antioxidant mechanism. These amine groups can readily donate hydrogen atoms to free radicals, effectively neutralizing them and halting the oxidation process in rubber. [, , ]

Q8: Have any structural modifications of IPPD been investigated for improved properties?

A8: Researchers are actively exploring modifications to the IPPD structure to enhance its properties. One study focused on synthesizing selenium-containing para-phenylenediamines, aiming to improve their ozone resistance compared to standard IPPD. [] These modified compounds, containing selenium in their side chains, demonstrated a higher reactivity with ozone, suggesting potential for enhanced antidegradant properties. []

Q9: What analytical methods are used to study the migration and degradation of IPPD in rubber?

A9: Several techniques are employed to analyze IPPD's behavior in rubber. Gas chromatography (GC), coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) are commonly used to identify and quantify IPPD in rubber extracts. [] These methods help researchers understand the migration patterns and degradation products of IPPD over time, providing insights into its long-term effectiveness and potential environmental impact.

Q10: What is the environmental fate of IPPD, and what are the potential ecological risks?

A10: The environmental fate and ecotoxicological effects of IPPD, especially its breakdown products, require further investigation. Research suggests that IPPD can leach from tire dust, potentially contaminating soil and water sources. [] Understanding the long-term impact of IPPD and its degradation products on ecosystems and assessing potential risks to aquatic life and other organisms are crucial areas for future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.